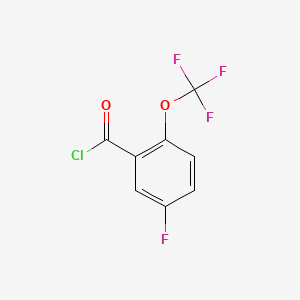

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

描述

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride: is an organic compound with the molecular formula C8H3ClF4O2 . It is a fluorinated benzoyl chloride derivative, characterized by the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 5-Fluoro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion to the benzoyl chloride derivative.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

化学反应分析

Types of Reactions: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-Fluoro-2-(trifluoromethoxy)benzoic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine (TEA) or pyridine to neutralize the generated hydrochloric acid.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

5-Fluoro-2-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

Biaryl Compounds: Formed from coupling reactions.

科学研究应用

Building Block for Fluorinated Compounds

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride serves as a crucial building block for synthesizing fluorinated fine chemicals. The presence of fluorine enhances the metabolic stability and bioavailability of the resulting compounds, making them valuable in drug development and agrochemical formulations.

Acylation Reactions

The acyl chloride functionality allows for acylation reactions, where the fluorinated benzoyl group can be introduced onto various nucleophiles. This reactivity is essential in creating novel derivatives with improved therapeutic profiles.

Applications in Medicinal Chemistry

Pharmaceutical Development

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with this trend expected to grow . The incorporation of this compound into drug design can lead to more effective treatments with fewer side effects.

Case Study: Dipeptidyl Peptidase-4 Inhibitors

Recent research has shown that derivatives synthesized from this compound exhibit potent activity as Dipeptidyl Peptidase-4 inhibitors, which are critical in managing type 2 diabetes. These compounds demonstrated improved pharmacokinetic properties compared to non-fluorinated counterparts .

Applications in Agrochemicals

Fluorination alters the physicochemical properties of agrochemicals, enhancing their efficacy and selectivity. The use of this compound in the synthesis of herbicides and pesticides has been shown to improve lipophilicity and metabolic stability, leading to more effective crop protection agents .

Environmental Considerations

While the benefits of fluorinated compounds are significant, there are environmental concerns associated with their persistence. Fluorinated organic compounds can accumulate in the environment and may pose risks to human health and ecosystems. Ongoing research is focused on understanding these impacts and developing strategies to mitigate potential hazards .

作用机制

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride involves its reactivity as an electrophilic reagent. The presence of the electron-withdrawing fluorine and trifluoromethoxy groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds.

Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. In biological systems, its fluorinated nature can influence interactions with enzymes and receptors, potentially leading to enhanced biological activity.

相似化合物的比较

- 5-Fluoro-2-(trifluoromethyl)benzoyl chloride

- 2-Fluoro-5-(trifluoromethyl)benzoyl chloride

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Comparison: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group in similar compounds. This difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

生物活性

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a fluorinated organic compound that plays a significant role in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of fluorine and trifluoromethoxy groups, enhance its biological activity and make it a valuable precursor in the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClF4O2. The compound contains an acyl chloride functional group, which contributes to its reactivity in various organic reactions. The presence of fluorinated moieties is known to improve metabolic stability and bioavailability, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C9H5ClF4O2 |

| Molecular Weight | 253.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its role as a reactive intermediate in organic synthesis. The acyl chloride functionality allows it to participate in acylation reactions, enabling the introduction of the fluorinated benzoyl group onto other molecules. This property is exploited in the synthesis of various biologically active derivatives, which may exhibit enhanced therapeutic effects compared to their non-fluorinated counterparts.

Interaction with Biological Targets

Studies indicate that the compound can interact with various nucleophiles, leading to the formation of novel derivatives that may possess significant biological activity. The incorporation of fluorinated groups often results in improved binding affinities to biological targets, making these derivatives promising candidates for drug development.

Applications in Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a building block for synthesizing pharmaceuticals, particularly those requiring enhanced metabolic stability due to fluorination.

- Agrochemicals : Its ability to modify biological molecules makes it useful in developing agrochemicals that require specific chemical functionalities.

- Biological Probes : The fluorine atoms can be utilized for tracking the compound's movement within biological systems using techniques like fluorine magnetic resonance imaging (F-MRI).

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities associated with this compound:

- Synthesis of Fluorinated Compounds : Research has demonstrated that this compound can be used effectively in synthesizing fluorinated analogs of known drugs, enhancing their pharmacokinetic properties.

- Neuroprotective Properties : Some derivatives synthesized from this compound have shown neuroprotective effects in vitro, indicating potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds derived from this compound have been evaluated for anti-inflammatory properties, with some exhibiting significant inhibition of inflammatory pathways.

Safety and Environmental Considerations

While this compound is valuable in research and development, it is essential to consider its safety profile. Acyl chlorides are known to be corrosive and can cause severe skin burns and eye damage. Additionally, compounds containing fluorine may pose environmental concerns due to their persistence.

属性

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(10)1-2-6(5)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRULKQBGZXHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。